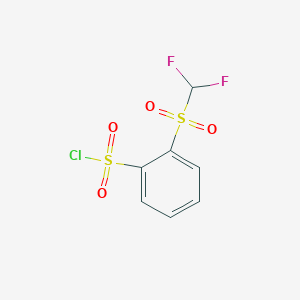

2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization of Polyfluoroalkoxysulfonyl Phthalonitriles

Researchers have explored the reaction of 1,2-dicyanobenzene-4-sulfonyl chloride with different polyfluoro alcohols, leading to the formation of 1,2-dicyano-4-polyfluoroalkoxysulfonyl benzenes. These compounds, upon tetramerization in the presence of zinc or cobalt salts, yield corresponding phthalocyanines. These polyfluoroalkoxysulfonyl groups were found to stabilize both HOMO and LUMO of the complexes, enhancing their electronic properties compared to their alkoxy- or polyfluoroalkoxy-substituted analogs (Kondratenko et al., 1999).

Carbonic Anhydrase Inhibitors

A study on the synthesis of carbonic anhydrase inhibitors highlighted the reaction of perfluoroalkyl/arylsulfonyl chlorides with aromatic/heterocyclic sulfonamides. These reactions produced compounds with potential as topical intraocular pressure-lowering agents. The study emphasized the potency of these compounds as inhibitors for various carbonic anhydrase isozymes, demonstrating their potential in developing novel antiglaucoma drugs (Scozzafava et al., 2000).

Trifluoromethylation and Derivatization

The utility of trifluoromethanesulfonyl chloride for identifying functional groups by fluorine-19 nuclear magnetic resonance spectrometry has been documented. This reagent facilitates the sulfonation of active hydrogen-containing compounds and forms stable compounds with tertiary nitrogen bases, offering a tool for detailed organic structural analysis (Shue & Yen, 1982).

Environmental Remediation

In the environmental domain, heat-activated persulfate oxidation of perfluorinated compounds, such as PFOA and PFOS, has been evaluated under conditions suitable for in-situ groundwater remediation. This process demonstrates a potential pathway for the remediation of groundwater contaminated with perfluorinated substances, although challenges such as the resistance of PFOS to degradation were noted (Park et al., 2016).

properties

IUPAC Name |

2-(difluoromethylsulfonyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O4S2/c8-16(13,14)6-4-2-1-3-5(6)15(11,12)7(9)10/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBATTYOFQLQST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)C(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

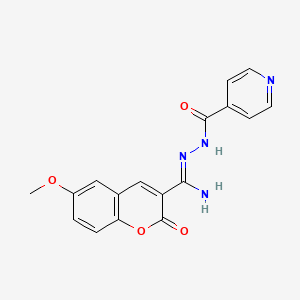

![ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2861309.png)

![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2861310.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2861311.png)

![(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4',5':4,5]furo[3,2-d][1,3]dioxine](/img/structure/B2861313.png)

![N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2861324.png)

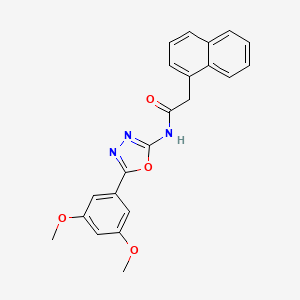

![(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2861327.png)

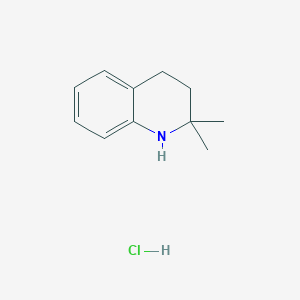

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)

![Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B2861332.png)